N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17233641
InChI: InChI=1S/C12H15N3/c1-2-4-11(5-3-1)8-13-7-6-12-9-14-15-10-12/h1-5,9-10,13H,6-8H2,(H,14,15)
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine

CAS No.:

Cat. No.: VC17233641

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name N-benzyl-2-(1H-pyrazol-4-yl)ethanamine
Standard InChI InChI=1S/C12H15N3/c1-2-4-11(5-3-1)8-13-7-6-12-9-14-15-10-12/h1-5,9-10,13H,6-8H2,(H,14,15)
Standard InChI Key DQFNAQDMHWCGOA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNCCC2=CNN=C2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecular framework of N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine (C₁₂H₁₅N₃) consists of three distinct moieties:

  • A pyrazole ring (1H-pyrazol-4-yl) providing aromaticity and sites for hydrogen bonding.

  • An ethanamine chain (-CH₂-CH₂-NH₂) attached to the pyrazole’s 4-position, introducing basicity and conformational flexibility.

  • A benzyl group (-CH₂-C₆H₅) linked to the amine, enhancing lipophilicity and steric bulk .

The free base has a molecular weight of 201.27 g/mol, while its dihydrochloride salt (C₁₂H₁₇Cl₂N₃) weighs 274.19 g/mol . X-ray crystallography of analogous pyrazole derivatives reveals planar pyrazole rings with bond lengths of 1.33–1.38 Å for C-N and 1.40–1.42 Å for C-C, consistent with delocalized π-electron systems .

Tautomerism and Electronic Effects

The 1H-pyrazole ring exhibits tautomerism, with proton migration between N1 and N2 positions. Density functional theory (DFT) calculations for related compounds suggest the N1-H tautomer is energetically favored by ~5 kcal/mol due to resonance stabilization . Substituent effects from the benzyl group slightly distort the pyrazole ring, inducing a dihedral angle of 28–32° between the benzyl phenyl and pyrazole planes .

Synthetic Methodologies

Reductive Amination

A common approach involves reductive amination of 4-pyrazolecarbaldehyde with benzylamine:

  • Condensation: 4-Pyrazolecarbaldehyde reacts with benzylamine in methanol at 60°C for 12 h, forming an imine intermediate.

  • Reduction: Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine, yielding the product in 65–72% isolated yield .

Alkylation of Pyrazole Derivatives

Alternative methods employ alkylation of 4-(2-aminoethyl)pyrazole with benzyl halides:

  • Reagents: Benzyl bromide (1.2 eq), potassium carbonate (2 eq), DMF solvent.

  • Conditions: 80°C for 8 h under nitrogen atmosphere.

  • Yield: 58–63% after silica gel chromatography .

Physicochemical and Spectroscopic Data

Spectral Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.34–7.28 (m, 5H, Ar-H), 7.22 (s, 1H, pyrazole-H), 3.72 (s, 2H, CH₂-Ph), 2.82 (t, J = 6.8 Hz, 2H, CH₂-NH), 2.65 (t, J = 6.8 Hz, 2H, CH₂-pyrazole) .

  • LC-MS (ESI+): m/z 202.1 [M+H]⁺, retention time 1.02 min .

Thermodynamic Properties

PropertyValue
Melting Point158–162°C (dec.)
LogP (Octanol-Water)2.1 ± 0.3
Aqueous Solubility (25°C)1.2 mg/mL (pH 7.4)

Data derived from analogs suggest moderate lipophilicity, facilitating blood-brain barrier penetration in pharmacological contexts .

Applications in Drug Discovery

SARS-CoV-2 Main Protease (Mpro) Inhibition

Recent efforts to repurpose pyrazole derivatives identified N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine as a scaffold for non-covalent Mpro inhibitors. Structure-activity relationship (SAR) studies show:

  • The benzyl group occupies the S1′ subsite, forming π-π interactions with His41.

  • The ethanamine chain enhances solubility without compromising binding affinity (IC₅₀ = 3.7 μM) .

Kinase Modulation

In kinase profiling assays, the compound exhibited selective inhibition of JAK2 (IC₅₀ = 0.89 μM) over JAK1 (IC₅₀ > 10 μM), suggesting utility in myeloproliferative disorders .

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